molecular formula C20H13ClO3S B2956251 4-(3-(2-Thienyl)acryloyl)phenyl 4-chlorobenzenecarboxylate CAS No. 297150-14-2

4-(3-(2-Thienyl)acryloyl)phenyl 4-chlorobenzenecarboxylate

Cat. No.: B2956251
CAS No.: 297150-14-2
M. Wt: 368.83
InChI Key: UJQNUUGJQCTGFT-VAWYXSNFSA-N
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Description

4-(3-(2-Thienyl)acryloyl)phenyl 4-chlorobenzenecarboxylate is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research. This compound is known for its potential use in drug synthesis and organic electronics.

Scientific Research Applications

4-(3-(2-Thienyl)acryloyl)phenyl 4-chlorobenzenecarboxylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: It is explored for its potential use in drug development and therapeutic applications.

    Industry: The compound is utilized in the development of organic electronic materials and other industrial applications.

Preparation Methods

The synthesis of 4-(3-(2-Thienyl)acryloyl)phenyl 4-chlorobenzenecarboxylate involves several steps. The synthetic route typically includes the reaction of 4-chlorobenzenecarboxylic acid with 4-(3-(2-thienyl)acryloyl)phenol under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and achieve high yields .

Chemical Reactions Analysis

4-(3-(2-Thienyl)acryloyl)phenyl 4-chlorobenzenecarboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, where the chlorine atom can be replaced by other nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 4-(3-(2-Thienyl)acryloyl)phenyl 4-chlorobenzenecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-(3-(2-Thienyl)acryloyl)phenyl 4-chlorobenzenecarboxylate can be compared with other similar compounds, such as:

  • 4-(3-(2-Thienyl)acryloyl)phenyl benzoate
  • 4-(3-(2-Thienyl)acryloyl)phenyl 4-methylbenzenecarboxylate
  • 4-(3-(2-Thienyl)acryloyl)phenyl 4-nitrobenzenecarboxylate

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

[4-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClO3S/c21-16-7-3-15(4-8-16)20(23)24-17-9-5-14(6-10-17)19(22)12-11-18-2-1-13-25-18/h1-13H/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQNUUGJQCTGFT-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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